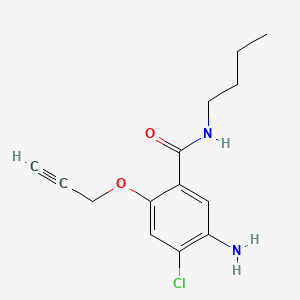
Benzamide, 5-amino-N-butyl-4-chloro-2-(2-propynyloxy)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Amino-N-butyl-4-chloro-2-(2-propynyloxy)benzamide is a synthetic organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an amino group, a butyl chain, a chloro substituent, and a propynyloxy group attached to a benzamide core. Its distinct chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-N-butyl-4-chloro-2-(2-propynyloxy)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Nitration: The starting benzene derivative undergoes nitration to introduce a nitro group.
Reduction: The nitro group is reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Alkylation: The amino group is then alkylated with butyl bromide to introduce the butyl chain.
Chlorination: The benzene ring is chlorinated using a chlorinating agent such as thionyl chloride.
Etherification: The propynyloxy group is introduced through an etherification reaction using propargyl alcohol and a suitable base.
Industrial Production Methods
Industrial production of 5-Amino-N-butyl-4-chloro-2-(2-propynyloxy)benzamide may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Key considerations include the selection of solvents, reaction conditions, and purification methods to ensure high purity and quality of the final product.
化学反応の分析
Types of Reactions
5-Amino-N-butyl-4-chloro-2-(2-propynyloxy)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The chloro substituent can be replaced with other groups through nucleophilic substitution reactions.
Addition: The propynyloxy group can participate in addition reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Addition: Electrophiles such as bromine or iodine can react with the propynyloxy group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzamides.
科学的研究の応用
5-Amino-N-butyl-4-chloro-2-(2-propynyloxy)benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 5-Amino-N-butyl-4-chloro-2-(2-propynyloxy)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cellular processes, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
5-Amino-N-butyl-4-chloro-2-(4-ethoxyphenoxy)benzamide: Similar structure with an ethoxy group instead of a propynyloxy group.
5-Amino-N-butyl-4-chloro-2-(2-methoxyethoxy)benzamide: Contains a methoxyethoxy group instead of a propynyloxy group.
Uniqueness
5-Amino-N-butyl-4-chloro-2-(2-propynyloxy)benzamide is unique due to the presence of the propynyloxy group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
特性
CAS番号 |
30533-80-3 |
|---|---|
分子式 |
C14H17ClN2O2 |
分子量 |
280.75 g/mol |
IUPAC名 |
5-amino-N-butyl-4-chloro-2-prop-2-ynoxybenzamide |
InChI |
InChI=1S/C14H17ClN2O2/c1-3-5-6-17-14(18)10-8-12(16)11(15)9-13(10)19-7-4-2/h2,8-9H,3,5-7,16H2,1H3,(H,17,18) |
InChIキー |
PEHDKEOBNLOTTE-UHFFFAOYSA-N |
正規SMILES |
CCCCNC(=O)C1=CC(=C(C=C1OCC#C)Cl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


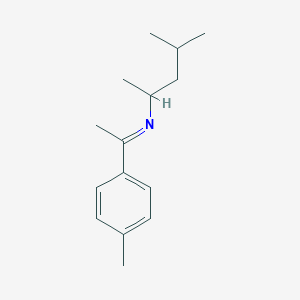
![1-Fluoro-4-[(1R,2R)-2-methylcyclopropyl]benzene](/img/structure/B13815844.png)
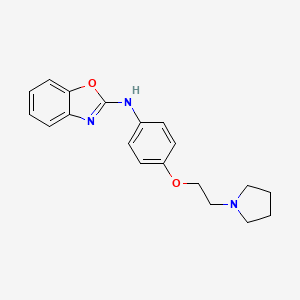
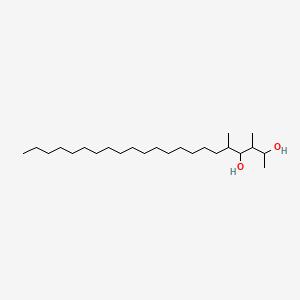



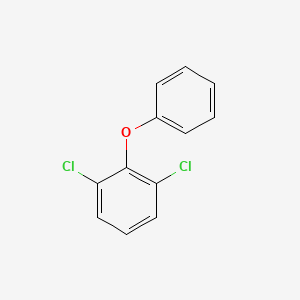
![Acetamide, N-[2-[4-(acetyloxy)-3-methoxyphenyl]ethyl]-](/img/structure/B13815888.png)
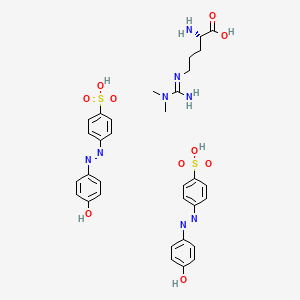
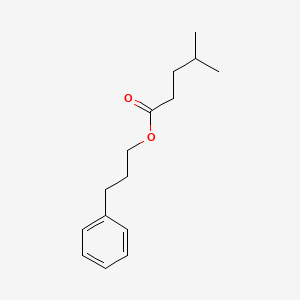
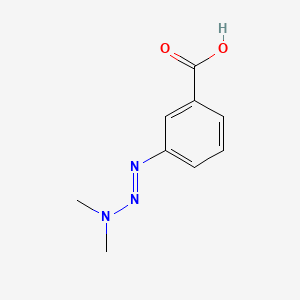
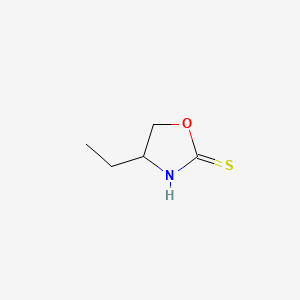
![1,2-Dihydro-1,10-dimethylanthra[2,1-b]furan-4,5-dione](/img/structure/B13815927.png)
